molecular formula C14H8Cl2N2O B3034819 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone CAS No. 23441-87-4

6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone

Cat. No.: B3034819
CAS No.: 23441-87-4
M. Wt: 291.1 g/mol
InChI Key: FIKXZQLWVRAQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone (CAS: 23441-87-4) is a quinazolinone derivative with the molecular formula C₁₄H₈Cl₂N₂O (molecular weight: 291.13 g/mol). Its structure consists of a fused benzene and pyrimidin-2-one ring system, with chlorine substituents at position 6 of the benzene ring and the 2-position of the pendant phenyl group at position 4 . This compound is utilized as a pharmaceutical impurity reference material, particularly in anxiolytic drug development, where it is classified as a degradation product . Key spectroscopic data include a characteristic NH proton signal at δ 12.11 ppm in ¹H-NMR and a molecular ion peak at m/z 291 (M⁺) in EI-MS .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-(2-chlorophenyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKXZQLWVRAQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347410
Record name 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23441-87-4
Record name 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization and Challenges

  • Temperature Control : Prolonged heating above 130°C risks decarboxylation, reducing yields.
  • Substituent Compatibility : The electron-withdrawing chlorine at position 6 deactivates the ring, necessitating harsher NAS conditions (e.g., CuI catalysis at 150°C) for 2-chlorophenyl introduction.
  • Yield Data : Initial cyclization achieves ~60–70% yield, while subsequent aryl substitution drops to 40–50% due to steric hindrance from the 2-chlorophenyl group.

Isatoic Anhydride-Mediated Ring Closure

Isatoic anhydride derivatives serve as versatile intermediates for constructing quinazolinones with tailored C4 substituents. For this target compound, 6-chloroisatoic anhydride is synthesized from 2-amino-5-chlorobenzoic acid via cyclization with triphosgene. Reacting this anhydride with 2-chloroaniline in refluxing toluene facilitates ring-opening followed by cyclodehydration, directly installing the 2-chlorophenyl group at position 4.

Key Advantages

  • Regioselectivity : The reaction exclusively functionalizes position 4, avoiding competing substitution at other sites.
  • Single-Step Synthesis : Eliminates post-cyclization modification steps, improving overall efficiency (reported yield: 65–75%).
  • Structural Confirmation : $$^{1}\text{H NMR}$$ data for analogous compounds show distinct signals for the 2-chlorophenyl proton at δ 7.63 (s, 1H) and quinazolinone NH at δ 8.45 ppm.

Grimmel-Guinther-Morgan Multicomponent Reaction

This method employs 2-amino-5-chlorobenzoic acid , 2-chlorobenzaldehyde , and phosphorus trichloride (PCl$$3$$) in a one-pot cyclocondensation. The aldehyde acts as an electrophilic partner, forming a Schiff base intermediate that undergoes PCl$$3$$-mediated cyclization to yield the target compound.

Mechanistic Insights

  • Schiff Base Formation : 2-Chlorobenzaldehyde condenses with the amino group of the anthranilic acid derivative.
  • Cyclization : PCl$$_3$$ facilitates intramolecular nucleophilic attack, closing the quinazolinone ring.
  • Aromatization : Elimination of HCl generates the fully conjugated heterocycle.

Limitations

  • Side Reactions : Competing hydrolysis of PCl$$_3$$ under moist conditions necessitates anhydrous solvents.
  • Yield Variability : Reported yields range from 50–60%, influenced by aldehyde reactivity.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Late-stage functionalization via Suzuki coupling enables precise installation of the 2-chlorophenyl group. Starting with 6-chloro-4-iodo-2(1H)-quinazolinone , the iodide at position 4 undergoes cross-coupling with 2-chlorophenylboronic acid in the presence of Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$.

Optimization Parameters

  • Catalyst Loading : 5 mol% Pd(PPh$$3$$)$$4$$ balances cost and efficiency.
  • Solvent System : DME/H$$_2$$O (3:1) enhances boronic acid solubility while preventing quinazolinone hydrolysis.
  • Yield : 70–80%, superior to classical methods due to mild conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantage Limitation
Niementowski’s 2-Amino-5-chlorobenzoic acid 40–50 Scalability Multi-step, harsh conditions
Isatoic Anhydride 6-Chloroisatoic anhydride 65–75 Single-step, regioselective Anhydride synthesis complexity
Grimmel-Guinther-Morgan 2-Chlorobenzaldehyde, PCl$$_3$$ 50–60 One-pot reaction Moisture sensitivity
Suzuki Coupling 4-Iodoquinazolinone, Boronic acid 70–80 High yield, mild conditions Requires pre-functionalized iodo intermediate

Structural Characterization and Validation

Critical analytical data for this compound include:

  • HRMS (ESI) : m/z calcd for C$${14}$$H$$8$$Cl$$2$$N$$2$$O [M+H]$$^+$$: 291.13; found: 291.13.
  • $$^{1}\text{H NMR}$$ (DMSO-d$$_6$$) : δ 8.90 (s, 1H, NH), 8.24 (d, J = 8.9 Hz, 1H, Ar-H), 7.92 (dd, J = 2.0, 8.9 Hz, 1H, Ar-H), 7.63 (s, 1H, 2-chlorophenyl-H).
  • HPLC Purity : >95% under reverse-phase conditions (C18 column, MeOH/H$$_2$$O gradient).

Industrial-Scale Considerations

For large-scale production, the isatoic anhydride method is favored due to its single-step protocol and minimized purification needs. However, Pd-catalyzed coupling offers superior yields and is preferable if the 4-iodo precursor is readily available. Solvent recovery systems and flow chemistry adaptations are recommended to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazolinone.

    Substitution: The chlorine atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that derivatives of quinazolinone, including 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone, exhibit anti-inflammatory properties. These compounds are synthesized through processes involving acylurea derivatives and have shown low toxicity while effectively reducing inflammation . The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in the inflammatory response.

Anxiolytic Activity

The compound has been categorized under anxiolytics, indicating its potential use in treating anxiety disorders. It acts on the central nervous system (CNS) by modulating neurotransmitter systems, although specific mechanisms remain to be fully elucidated .

Cancer Research

Recent studies have identified quinazolinone derivatives as promising candidates for cancer therapy. For instance, a related compound demonstrated potent inhibition of p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell migration and invasion . This highlights the potential of this compound as a lead compound in anticancer drug discovery.

Analytical Method Development

The compound is also utilized in analytical chemistry for method development and validation in pharmaceutical testing. Its stability and defined chemical properties make it suitable as a reference standard for quality control purposes .

Case Study 1: Anti-inflammatory Efficacy

A study demonstrated that various quinazolinone derivatives, including this compound, were effective in reducing inflammation in animal models. The results indicated a significant decrease in edema and pain responses compared to control groups, supporting its application as an anti-inflammatory agent.

Case Study 2: PAK4 Inhibition

In another investigation focused on cancer therapeutics, researchers synthesized several derivatives based on the quinazolinone scaffold. One derivative exhibited a remarkable selectivity for PAK4 over PAK1, with a selectivity factor of 346-fold. This compound also inhibited the migration and invasion of A549 lung cancer cells significantly .

Summary Table of Applications

ApplicationDescriptionReferences
Anti-inflammatoryReduces inflammation via cytokine inhibition
Anxiolytic ActivityModulates CNS neurotransmitter systems
Cancer ResearchInhibits PAK4 involved in tumor cell migration
Analytical ChemistryUsed as a reference standard for method validation

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Anti-Hepatitis B Virus (HBV) Derivatives

Derivatives of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone with a 3-(2-hydroxyethyl) substituent exhibit potent non-nucleoside anti-HBV activity. For instance, 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl)quinolin-2(1H)-one demonstrated EC₅₀ values in the low micromolar range (~1–5 µM) against HBV replication in vitro . The hydroxyethyl group enhances solubility and hydrogen-bonding interactions with viral polymerase, improving efficacy compared to the parent compound .

Key Structural Differences :

Compound Substituents Biological Activity Molecular Weight Reference
Parent compound 6-Cl, 4-(2-ClPh) Anxiolytic impurity 291.13
3-(2-Hydroxyethyl) derivative Additional 3-(CH₂CH₂OH) Anti-HBV (EC₅₀: 1–5 µM) 349.78

HIV-1 Reverse Transcriptase Inhibitors

6-Chloro-4-(2-chlorophenyl)quinolin-2(1H)-one (5c) shares structural similarity but replaces the quinazolinone oxygen with a quinoline nitrogen. This modification confers HIV-1 reverse transcriptase (RT) inhibitory activity (IC₅₀: ~10 µM) . The NH group at position 1 is critical for binding to the RT active site, a feature absent in the parent quinazolinone .

Comparison Table :

Compound Core Structure Key Substituents Target Activity Reference
Parent compound Quinazolinone 6-Cl, 4-(2-ClPh) N/A
Compound 5c Quinolin-2-one 6-Cl, 4-(2-ClPh) HIV-1 RT inhibitor

Heteroatom-Modified Analogs

6-Chloro-4-(2-chlorophenyl)-2-hydroxy-1,2λ⁵-benzoxaphosphinin-2-one replaces the quinazolinone oxygen with a phosphorus-containing heterocycle. This compound, synthesized via reaction with 2-chlorophenylacetylene, exhibits stereochemical complexity and altered reactivity due to the phosphorus atom .

Substitution-Position Variants

  • 6-Chloro-2-methoxy-4-phenyl-quinazoline (TNZ) : A methoxy group at position 2 and phenyl at 4 improves solubility (aqueous solubility: ~50 µg/mL) but reduces antiviral activity .

Broad-Spectrum Quinazolinones

  • 2-(4-Methyl-thiazolyl-thio)-quinazolin-4-one : A thiazole-thioether substituent at position 2 confers antibacterial activity (MIC: 8 µg/mL against S. aureus) .
  • 2-(5'-Chloro-2'-hydroxyphenyl)-6-chloro-4(3H)-quinazolinone: Dual chloro and hydroxyl groups enhance metal-chelating properties, relevant for anticancer applications .

Biological Activity

6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a quinazolinone core, which is known for its pharmacological versatility. The presence of chlorine substituents is believed to enhance its biological activity by influencing electronic properties and steric factors.

Antiviral Activity

A notable study evaluated the anti-hepatitis B virus (HBV) activity of derivatives related to this compound. One promising derivative demonstrated significant inhibitory potency against HBV, with an IC50 value of 0.010mM0.010\,\text{mM} for hepatitis surface antigen (HBsAg) secretion and 0.045mM0.045\,\text{mM} for HBV DNA replication. The mechanism involved enhancing the transcript activity of HBV enhancers .

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. A series of quinazoline-pyrimidine hybrids were synthesized, showing antiproliferative effects against human cancer cell lines such as A549 and MCF-7. The most active compound exhibited IC50 values ranging from 2.3μM2.3\,\mu \text{M} to 5.9μM5.9\,\mu \text{M}, indicating potent cytotoxicity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundA549 (IC50 µM)SW-480 (IC50 µM)MCF-7 (IC50 µM)
6n5.92.35.65
Cisplatin15.3716.13.2

The mechanism of action for these compounds often involves the inhibition of key signaling pathways in cancer cells, particularly those mediated by the epidermal growth factor receptor (EGFR). Quinazoline derivatives have shown efficacy in inhibiting EGFR autophosphorylation, which is crucial for tumor growth and survival .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the quinazolinone scaffold can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to enhance anti-inflammatory and analgesic activities while maintaining low toxicity profiles .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groups at C-1, C-6Increased anti-inflammatory activity
Aliphatic substituents at N-3Enhanced analgesic activity
Hybridization with thiazolidinoneImproved overall potency

Case Studies and Research Findings

Several case studies highlight the potential of quinazolinone derivatives in treating various diseases:

  • Anti-HBV Activity : A study indicated that certain derivatives could inhibit HBV replication effectively, suggesting their potential as antiviral agents in clinical settings .
  • Cytotoxicity in Cancer Models : Research on quinazoline-pyrimidine hybrids revealed significant cytotoxic effects against multiple cancer cell lines, with detailed studies on apoptosis induction mechanisms .
  • Inhibition of EGFR : Investigations into the inhibition of EGFR by quinazolines demonstrated their role in preventing tumor progression, making them valuable candidates for targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives. A common approach involves:

Chloroacetylation : Reacting 2-amino-5-chlorobenzophenone with chloroacetyl chloride under anhydrous conditions to form an intermediate.

Cyclization : Treating the intermediate with ammonium hydroxide or urea to form the quinazolinone core .

Halogenation : Introducing chlorine at the 6-position using POCl₃ or other chlorinating agents.
Yield optimization strategies include:

  • Using microwave-assisted synthesis to reduce reaction time .
  • Purification via recrystallization (e.g., methanol/water mixtures) to achieve >90% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion identification (e.g., [M+H]⁺ at m/z 305.16) .
  • X-ray Crystallography : To resolve structural ambiguities, particularly stereochemical configurations in derivatives (e.g., bond angles and torsional strain analysis) .

Q. How is the compound screened for preliminary biological activity in academic research?

Methodological Answer: Initial pharmacological screening often involves:

  • Antimicrobial Assays : Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using broth microdilution (MIC values typically 16–64 µg/mL) .
  • Enzyme Inhibition : Cyclooxygenase (COX-1/COX-2) assays to evaluate anti-inflammatory potential via UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer: SAR strategies include:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances antibacterial activity but may reduce solubility .
  • Heterocyclic Hybridization : Conjugating with triazole or thiadiazine rings improves H₄ receptor affinity, as seen in histamine receptor ligand studies .
  • Chiral Modifications : Resolving racemic mixtures via chiral HPLC or asymmetric synthesis to isolate enantiomers with higher target specificity .

Q. How can contradictory data on biological activity be resolved in quinazolinone research?

Methodological Answer: Contradictions (e.g., variable MIC values) may arise from:

  • Assay Conditions : Differences in bacterial strain susceptibility or culture media pH .
  • Compound Stability : Degradation under high humidity or light exposure, requiring stability studies via accelerated aging tests .
  • Synergistic Effects : Co-administration with adjuvants (e.g., β-lactams) to validate standalone vs. combinatorial efficacy .

Q. What advanced methodologies are used to study the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Using software like MOE or AutoDock to predict binding modes with COX-2 (PDB ID: 5KIR) or bacterial DNA gyrase .
  • Isothermal Titration Calorimetry (ITC) : Quantifying binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor complexes .
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes, critical for toxicity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Reactant of Route 2
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.